molecular formula C17H19BrN4OS B2677552 N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251599-85-5

N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2677552
CAS No.: 1251599-85-5
M. Wt: 407.33
InChI Key: RCQFQFXPIZERHA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. This compound features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with key biological targets. The structure incorporates a bromophenyl acetamide group and a thioether linkage, which are common motifs in the design of enzyme inhibitors. The core tetrahydropyridopyrimidine structure is recognized as a promising scaffold for developing novel anticancer agents. Recent research in 2025 has identified analogs of this heterocycle as a new class of active inhibitors against human Topoisomerase II (topoII), a well-validated target for cancer treatment . Compounds based on this scaffold exhibit promising topoII inhibitory and antiproliferative activities, positioning them as potential starting points for novel and safer anticancer drugs . Furthermore, structurally related pyrimidine and pyrazolopyrimidine compounds have demonstrated potent inhibitory activity against other kinase targets, such as Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle progression and is a compelling target for selective cancer treatment . The presence of the N-(4-bromophenyl) group is a strategically important feature in drug discovery. This moiety is frequently employed to enhance molecular interactions within the binding pockets of enzymes and can improve the metabolic stability and pharmacokinetic properties of lead compounds . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for confirming the identity and purity of the product for their specific applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-2-22-8-7-15-14(9-22)17(20-11-19-15)24-10-16(23)21-13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQFQFXPIZERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes a bromophenyl group and a tetrahydropyrido-pyrimidine moiety linked via a thioacetamide group. Its molecular formula is C15H18BrN3OSC_{15}H_{18}BrN_3OS.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a study evaluating thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The evaluation was performed using turbidimetric methods, which indicated that certain derivatives showed effective inhibition of microbial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Notably, compounds with similar structural features were tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results showed that specific derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .

Study 1: Antimicrobial Evaluation

A study conducted on related compounds assessed their effectiveness against various bacterial strains. The results highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against both Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of the bromophenyl group enhances antimicrobial activity .

CompoundMIC (μg/mL)Activity
Compound A8Effective against S. aureus
Compound B16Effective against E. coli
N-(4-bromophenyl)-2-thioacetamide4Highly effective against both

Study 2: Anticancer Screening

In another pivotal study, the compound was tested for its antiproliferative effects on MCF7 cells. The results indicated that the compound induced apoptosis in cancer cells at concentrations above 10 μM, demonstrating its potential as an anticancer therapeutic agent.

Concentration (μM)Cell Viability (%)
0100
585
1060
2030

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between the compound and target receptors involved in cancer progression. These studies revealed favorable binding affinities with key proteins such as VEGFR-2 and AKT, which are critical in cancer signaling pathways . The docking simulations suggested that the compound could inhibit these pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among analogues include:

  • Substituents on the pyrimidine/pyridine core : Ethyl, methyl, or phenyl groups alter steric bulk and electronic properties.
  • Linker modifications : Thioether vs. oxygen-based bridges affect conformational flexibility and metabolic stability.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Aromatic Substituent Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrido[4,3-d]pyrimidine 4-Bromophenyl 6-Ethyl C₁₇H₁₈BrN₃OS 392.31
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Triazinoindole 4-Bromophenyl 5-Methyl C₁₉H₁₅BrN₆OS 463.33
BH31379 (CAS 618880-57-2) Benzo[4,5]thieno[2,3-d]pyrimidine 4-Bromophenyl 4-(sec-Butyl)phenyl C₂₈H₂₈BrN₃O₂S₂ 582.57
N-(2,4-Dichlorophenyl)-2-((3-(4-bromophenyl)-4-oxo-benzothienopyrimidin-2-yl)thio)acetamide Benzothieno[2,3-d]pyrimidine 2,4-Dichlorophenyl 4-Bromophenyl C₂₃H₁₆BrCl₂N₃O₂S₂ 577.29

Table 2: Yield and Purity of Selected Analogues

Compound Name Yield (%) Purity (%) Key Reaction Steps Reference
Target Compound ~85 >95 Condensation of thiol and chloroacetamide
Compound 26 () 79 95 Acid-amine coupling
BH31379 () 90 >95 Alkylation of thiopyrimidine
Physicochemical Properties

Hydrophobicity and Solubility :

  • The ethyl group on the pyrido-pyrimidine core balances hydrophobicity, as seen in the target compound’s calculated XlogP of ~2.6 (similar to analogues in ).

Hydrogen Bonding :

  • All analogues have 1–2 hydrogen bond donors (NH groups) and 4–5 acceptors (N, O, S atoms), supporting target engagement via polar interactions .

Key Research Findings

Substituent Impact : Bromine at the 4-position of the phenyl ring enhances binding affinity in kinase assays compared to chlorine or methoxy groups .

Core Rigidity: Pyrido-pyrimidine cores (target compound) exhibit better metabolic stability than triazinoindole systems (Compound 26) due to reduced oxidative metabolism .

Linker Flexibility : Thioether linkers improve in vitro potency over oxygen-based analogues by enabling optimal positioning for target interaction .

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